

Essential Safety and Operational Guide for Handling JET-209

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For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of **JET-209**, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of CBP/p300 proteins. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Immediate Safety and Handling

JET-209 is a highly potent compound, and appropriate precautions must be taken to avoid exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with **JET-209** indicates the need for the following PPE during handling:





Protection Type	Specific Recommendations	
Eye/Face Protection	Wear chemical safety goggles and a face shield.	
Hand Protection	Wear compatible chemical-resistant gloves (e.g., nitrile).	
Skin and Body Protection	Wear a lab coat, and consider additional protective clothing such as an apron or disposable sleeves, especially when handling larger quantities. Ensure exposed skin is covered.	
Respiratory Protection	Use a certified respirator if working outside a fume hood or if there is a risk of aerosolization.	

Handling Procedures

- Engineering Controls: All work with solid **JET-209** or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
- General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
- Spill Management: In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Operational and Disposal Plans

Proper storage and disposal are critical for safety and for maintaining the stability of **JET-209**.

Storage



Form	Storage Temperature	Duration
Solid	-20°C	3 years
4°C	2 years	
In solvent	-80°C	6 months
-20°C	1 month	

Store in a tightly sealed, light-protected container in a dry, well-ventilated area.

Disposal

All waste contaminated with **JET-209**, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of this waste in accordance with all applicable local, state, and federal regulations. Do not dispose of **JET-209** down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for **JET-209**.

Parameter	Value	Cell Line	Reference
DC50 (CBP)	0.05 nM	RS4;11	[1][2][3]
DC50 (p300)	0.2 nM	RS4;11	[1][2][3]
IC50	0.04 nM	MV4;11	[1]
0.54 nM	HL-60	[1]	
2.3 nM	MOLM-13	[1]	_
0.1 nM	RS4;11	[3]	_
Molecular Formula	C46H47N9O6	N/A	[4]
Molecular Weight	821.94 g/mol	N/A	[4]



Experimental Protocols In Vitro Degradation Assay Protocol

This protocol outlines a general procedure for assessing the degradation of a target protein (e.g., CBP or p300) in a cell-based assay using **JET-209**.

- Cell Culture: Culture the desired cancer cell line (e.g., RS4;11) in appropriate media and conditions until they reach the desired confluency.
- Compound Preparation: Prepare a stock solution of JET-209 in a suitable solvent, such as DMSO. Perform serial dilutions to achieve the desired final concentrations for the assay.
- Cell Treatment: Treat the cultured cells with varying concentrations of **JET-209**. Include a vehicle control (DMSO) and a positive control if available. Incubate the cells for a specified time course (e.g., 2, 4, 8, 24 hours).
- Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Normalize the protein concentrations for all samples.
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer.
 - Incubate the membrane with a primary antibody specific for the target protein (CBP or p300) and a loading control (e.g., GAPDH, β-actin).
 - Wash the membrane and incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).





- Develop the blot using an appropriate substrate and visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis: Quantify the band intensities for the target protein and the loading control.
 Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation at each concentration of JET-209.

Visualizations Mechanism of Action of JET-209

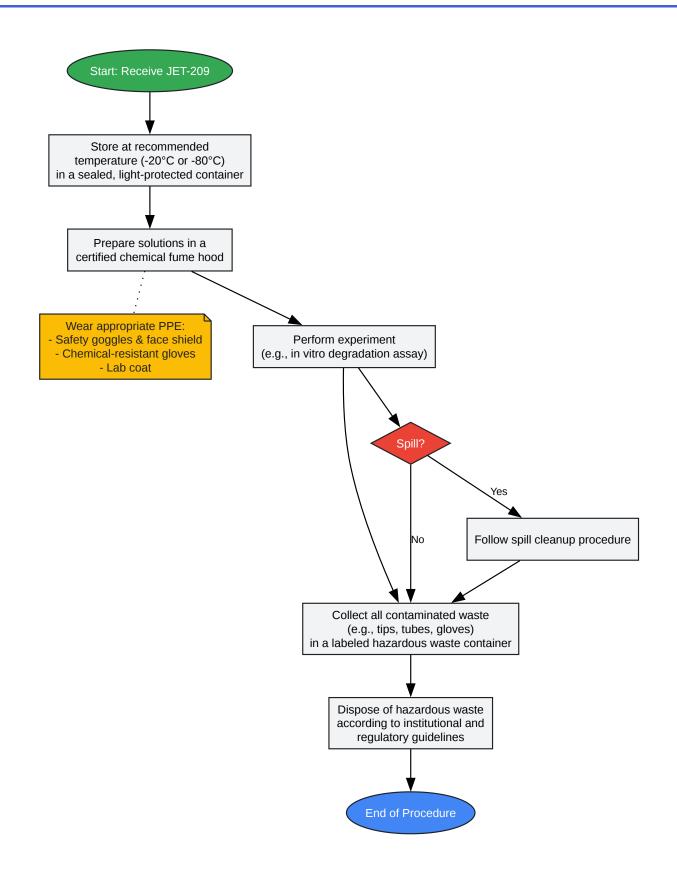


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Caption: Mechanism of action for **JET-209** as a PROTAC degrader.

Experimental Workflow for Handling JET-209





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Caption: Experimental workflow for the safe handling of **JET-209**.



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